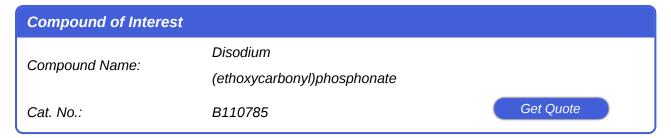


Physical and chemical data for Disodium (ethoxycarbonyl)phosphonate

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An In-depth Technical Guide to Disodium (ethoxycarbonyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (ethoxycarbonyl)phosphonate is an organophosphorus compound featuring a phosphonate group directly attached to a carbonyl carbon. As a salt, it exhibits high water solubility and stability, making it a versatile reagent and intermediate in various synthetic applications.[1][2] Notably, it is used as a reagent in the synthesis of phosphonoformic acid esters, which have been investigated for their antiherpes activity.[3] It is also known as a registered impurity of Foscarnet Sodium, an antiviral medication, highlighting its relevance in pharmaceutical development and quality control. This guide provides a summary of its known physical and chemical properties, a detailed plausible route for its synthesis, and expected analytical characterization data based on the established chemistry of phosphonates.

Physical and Chemical Properties

Quantitative experimental data for **Disodium (ethoxycarbonyl)phosphonate** is not extensively reported in public literature. The following tables summarize its known identifiers and expected physical and chemical properties based on general knowledge of phosphonate salts.



Table 1: Compound Identification

Identifier	Value	Reference
Chemical Name	Disodium (ethoxycarbonyl)phosphonate	[4]
CAS Number	72305-00-1	[5]
Molecular Formula	C ₃ H ₅ Na ₂ O ₅ P	[3]
Molecular Weight	198.02 g/mol	[3]
Synonyms	Phosphinecarboxylic acid, dihydroxy-, ethyl ester, oxide, disodium salt; Foscarnet sodium impurity A	[5]

Table 2: Physical and Chemical Data



Property	Value / Expected Properties	Reference
Appearance	White solid	_
Melting Point	Data not available. Expected to be a high-melting solid that may decompose at elevated temperatures.	
Boiling Point	Not applicable (decomposes)	
Solubility	High solubility in water. Poorly soluble in non-polar organic solvents.	[1]
Stability	Stable under standard conditions. Phosphonates are generally resistant to hydrolysis.	[6]
Storage	Store at -20°C for maximum stability.	[3]
рКа	Data not available. The parent acid, (ethoxycarbonyl)phosphonic acid, is expected to be a diprotic acid.	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Disodium** (ethoxycarbonyl)phosphonate is not available in the cited literature, a robust synthetic route can be proposed based on well-established organophosphorus reactions. The most plausible pathway involves a Michaelis-Arbuzov reaction to form the phosphonate ester, followed by hydrolysis and neutralization.[7][8]



Proposed Synthesis of Disodium (ethoxycarbonyl)phosphonate

This synthesis is a three-step process starting from common laboratory reagents.

Step 1: Synthesis of Diethyl (ethoxycarbonyl)phosphonate via Michaelis-Arbuzov Reaction The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[9] In this step, triethyl phosphite acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

- Reaction: P(OEt)₃ + CICOOEt → (EtO)₂P(O)COOEt + EtCl
- Procedure:
 - To a reaction flask equipped with a reflux condenser and a dropping funnel, add triethyl phosphite (1.0 eq).[10]
 - Slowly add ethyl chloroformate (1.0 eq) dropwise to the triethyl phosphite at room temperature with stirring. The reaction is often exothermic.
 - After the addition is complete, gently heat the reaction mixture to reflux to ensure the completion of the reaction and drive off the ethyl chloride byproduct.
 - Monitor the reaction by ³¹P NMR until the starting triethyl phosphite signal (around +139 ppm) is fully consumed and a new signal corresponding to the product appears.[10]
 - The crude diethyl (ethoxycarbonyl)phosphonate can be purified by vacuum distillation.

Step 2: Hydrolysis to (Ethoxycarbonyl)phosphonic Acid The diethyl ester is hydrolyzed to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method. [8][11]

- Reaction: (EtO)₂P(O)COOEt + 2 H₂O --[HCI]--> (HO)₂P(O)COOEt + 2 EtOH
- Procedure:



- Dissolve the purified diethyl (ethoxycarbonyl)phosphonate (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (e.g., 6M to 12M HCl).[8]
- Heat the mixture to reflux for several hours (typically 4-12 hours).
- Monitor the reaction for the consumption of the starting material.
- After completion, remove the water and excess HCl under reduced pressure (e.g., using a rotary evaporator). An azeotropic distillation with toluene can be used to remove final traces of water.
- The resulting (ethoxycarbonyl)phosphonic acid is typically a viscous oil or a hygroscopic solid.

Step 3: Neutralization to **Disodium (ethoxycarbonyl)phosphonate** The final step is the neutralization of the phosphonic acid with a sodium base to form the disodium salt.

- Reaction: (HO)₂P(O)COOEt + 2 NaOH → (NaO)₂P(O)COOEt + 2 H₂O
- Procedure:
 - Dissolve the crude (ethoxycarbonyl)phosphonic acid in water or ethanol.
 - Cool the solution in an ice bath.
 - Slowly add a solution of sodium hydroxide (2.0 eq) in water, keeping the temperature low.
 - After the addition is complete, allow the mixture to stir and warm to room temperature.
 - The disodium salt can be isolated by removing the solvent under vacuum or by precipitation upon addition of a less polar solvent like acetone or isopropanol.
 - The resulting white solid should be dried under vacuum.

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